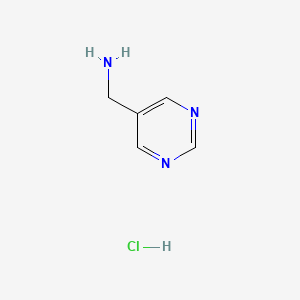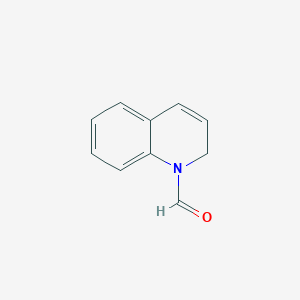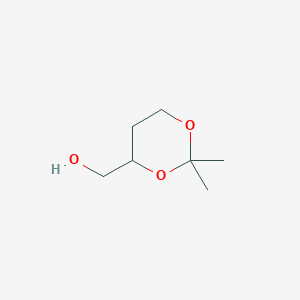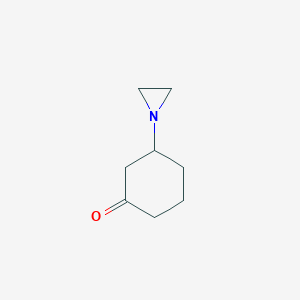
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride is an organic compound with the molecular formula C6H10N2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can react with aldehydes or ketones to form cyclic compounds via N-acyliminium cation intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Cyclization: Reactions with 2-formylbenzoic acids or 2-acetylbenzoic acid in the presence of an acid catalyst.
Major Products
Substitution Products: Various substituted pyrrole derivatives.
Cyclization Products: Dihydropyrrolo[2,1-a]isoindolones and related compounds.
Scientific Research Applications
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrol-1-yl)ethanamine hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The pyrrole ring can engage in π-π interactions and electron delocalization, affecting its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)pyrrole: Similar structure but lacks the hydrochloride salt form.
2-(1H-Pyrrol-1-yl)ethylamine: Another derivative with similar reactivity.
Uniqueness
2-(1H-Pyrrol-1-yl)ethanamine hydrochloride is unique due to its combination of the pyrrole ring and the aminoethyl group, which imparts distinct chemical properties and reactivity. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
2-pyrrol-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2;1H |
InChI Key |
VQXGSXYNBYRUCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)

![6,9-Dioxa-1,3-diazaspiro[4.4]nonane](/img/structure/B11922771.png)



![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

